molecular formula C19H13N3O B14685208 4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- CAS No. 36184-25-5

4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)-

Cat. No.: B14685208
CAS No.: 36184-25-5
M. Wt: 299.3 g/mol
InChI Key: JXTAUCLELMDVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone is a heterocyclic scaffold first synthesized in 1895 via the Niementowski reaction between anthranilic acid and formamide . Derivatives of this core structure are renowned for their diverse biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties . The compound 3-phenyl-2-(2-pyridyl)-4(3H)-quinazolinone features a phenyl group at position 3 and a 2-pyridyl substituent at position 2.

Properties

CAS No.

36184-25-5

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

3-phenyl-2-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C19H13N3O/c23-19-15-10-4-5-11-16(15)21-18(17-12-6-7-13-20-17)22(19)14-8-2-1-3-9-14/h1-13H

InChI Key

JXTAUCLELMDVBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Aldehyde-Amine Coupling

A widely adopted method involves the cyclocondensation of anthranilamide with aldehydes and pyridine derivatives. For instance, anthranilamide reacts with benzaldehyde and 2-pyridinecarboxaldehyde in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, yielding 3-phenyl-2-(2-pyridyl)-4(3H)-quinazolinone. The solvent plays a critical role: DMSO achieves 97% yield, while N,N-dimethylformamide (DMF) reduces efficiency to 86%. The reaction mechanism proceeds via imine formation, followed by intramolecular cyclization (Table 1).

Table 1: Solvent Optimization for Cyclocondensation

Solvent Temperature (°C) Time (h) Yield (%)
DMSO 120 24 97
DMF 120 24 86
Toluene 100 48 72

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of anthranilic acid , phenylisocyanate , and 2-aminopyridine in acetic acid under microwave conditions (300 W, 150°C) achieves 89% yield in 30 minutes. This method reduces side products by minimizing thermal degradation.

Multi-Step Convergent Synthesis

Benzyl Chlorination and Cyclization

A patent by CN111704604B outlines a convergent route starting with methyl acetyl (2-methyl-4-perfluoropropane phenyl) carbamate . Key steps include:

  • Benzyl chlorination : Using Cl₂ and azobisisobutyronitrile (AIBN) in chlorobenzene at 55–60°C to introduce chloromethyl groups.
  • Cyclization : Reacting the chlorinated intermediate with 3-pyridine formaldehyde hydrazone in methanol, catalyzed by sodium carbonate, to form the quinazolinone core.
  • Reduction : Hydrogenation with palladium carbon (5% Pd/C) under 2 kg/cm² pressure yields the final product after recrystallization (62–66.5% overall yield).

Critical Parameters :

  • Chlorination : Molar ratio of 1:1.2–1.5 (substrate:Cl₂) ensures complete conversion.
  • Cyclization : Sodium carbonate (0.6–1.0 equiv) prevents byproduct formation.

Palladium-Catalyzed Cross-Coupling

Introducing the 2-pyridyl group via Suzuki-Miyaura coupling has been explored. A brominated quinazolinone precursor reacts with 2-pyridylboronic acid using Pd(PPh₃)₄ in dioxane/water (4:1) at 80°C, achieving 75% yield. This method offers regioselectivity but requires inert conditions.

Formamidine Intermediate-Based Synthesis

Single-Pot Methodology

EP0161661A2 discloses a streamlined approach using methyl anthranilate , triethoxymethane , and 5-aminotetrazole in toluene. The formamidine intermediate forms at 60–68°C, followed by cyclization under basic conditions (e.g., NH₄OH) to yield 3-substituted quinazolinones. For the target compound, substituting tetrazole with 2-aminopyridine during cyclization introduces the pyridyl group (yield: 70–78%).

Advantages :

  • Avoids isolating moisture-sensitive intermediates.
  • Toluene solvent enables easy separation via distillation.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

Method Yield (%) Time (h) Scalability
Cyclocondensation (DMSO) 97 24 High
Convergent Synthesis 66.5 48 Moderate
Formamidine Intermediate 78 18 High

Characterization and Quality Control

Spectroscopic Validation

1H NMR (DMSO-d₆) of 3-phenyl-2-(2-pyridyl)-4(3H)-quinazolinone shows characteristic signals:

  • δ 12.55 (s, 1H, NH),
  • δ 8.17–7.44 (m, aromatic protons). HPLC purity exceeds 98.5% after recrystallization in toluene.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinone core undergoes nucleophilic substitutions at positions susceptible to electron-deficient environments. For example:

  • Aminolysis : Reacts with primary amines under reflux in ethanol to form 3-alkylamino derivatives via displacement of the oxygen atom at position 4 .

  • Halogenation : Chlorination at position 2 occurs using POCl₃, yielding 2-chloro-3-phenyl-4(3H)-quinazolinone intermediates for further functionalization .

Key Reaction Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
AminolysisEthanol, NH₂R, 80°C3-Alkylamino derivatives70–85%
ChlorinationPOCl₃, reflux2-Chloro derivative89%

Condensation Reactions

The pyridyl and phenyl substituents participate in condensation reactions to form extended conjugated systems:

  • Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in acetic acid to yield styryl derivatives. For example, 2-(4-methoxystyryl)-3-phenyl-3H-quinazolin-4-one forms via Knoevenagel-type condensation .

  • Schiff Base Formation : Reacts with arylhydrazines to generate hydrazone-linked derivatives, enhancing antimicrobial activity .

Example Reaction :

C19H13N3O+ArCHOAcOH, ΔC19H12N3OCH=CH-Ar\text{C}_{19}\text{H}_{13}\text{N}_3\text{O} + \text{ArCHO} \xrightarrow{\text{AcOH, Δ}} \text{C}_{19}\text{H}_{12}\text{N}_3\text{O}-\text{CH=CH-Ar}

Yield : 47–64% .

Multi-Component Reactions

Efficient synthesis of polyfunctional derivatives is achieved via one-pot reactions:

  • Three-Component Assembly : Reacts with arenediazonium salts and nitriles to form 3,4-dihydroquinazolines. This method constructs three C–N bonds in a single step .

  • Microwave-Assisted Synthesis : Using isatoic anhydride, orthoesters, and phenylhydrazine under microwave irradiation reduces reaction time (30–60 min) while maintaining yields >80% .

Optimized Conditions :

ComponentsCatalystTimeYieldSource
Isatoic anhydride + OrthoesterAlum130 min89%
Arenediazonium + NitrileNone (metal-free)6 hr75–92%

Biological Interactions

The compound modulates biological targets through non-covalent interactions:

  • Enzyme Inhibition : Acts as a Type-II ATP-noncompetitive inhibitor against CDK2 (IC₅₀ = 0.173 µM) and EGFR (IC₅₀ = 0.097 µM) .

  • Receptor Binding : The pyridyl nitrogen coordinates with metal ions in enzyme active sites, enhancing binding affinity .

Biological Activity Data :

TargetIC₅₀ (µM)MechanismSource
CDK20.173ATP-noncompetitive
EGFR0.097ATP-competitive

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: Quinazolinone derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. This compound has been investigated for its potential therapeutic applications in these areas.

    Industry: The compound can be used in the development of new materials and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Electrochemical Properties

  • Redox Behavior: Ferrocenyl-substituted quinazolinones undergo reversible one-electron oxidation localized at the ferrocene unit, a property absent in non-metallated analogs .
  • Crystal Structure: X-ray studies of ferrocenyl derivatives reveal planar quinazolinone cores with substituent-dependent packing motifs , suggesting similar structural rigidity in the target compound.

Key Research Findings and Implications

  • Synthetic Flexibility : Position 2 substitutions (e.g., pyridyl, ferrocenyl) are achievable via acylative cyclization or nucleophilic aromatic substitution, enabling tailored modifications for drug design .
  • Structure-Activity Relationships (SAR) :
    • Position 2 substituents govern electrochemical properties (e.g., ferrocene) and receptor interactions (e.g., pyridyl hydrogen bonding) .
    • Position 3 aryl groups (e.g., phenyl, benzothiazolyl) enhance anti-inflammatory and antimicrobial activities .
  • Pharmacokinetic Challenges : Halogenated derivatives (e.g., 7-Cl) face species-dependent half-life variability, underscoring the need for substituent optimization .

Biological Activity

4(3H)-Quinazolinone derivatives, including 3-phenyl-2-(2-pyridyl)-, are a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activities of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4(3H)-quinazolinone, 3-phenyl-2-(2-pyridyl)- is represented as follows:

  • Molecular Formula : C₁₉H₁₃N₃O
  • CAS Number : 63142

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazolinone derivatives. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. The results indicated that certain derivatives exhibited potent inhibitory activity against multiple tyrosine kinases such as CDK2, HER2, and EGFR. Notably, compounds 2i and 3i showed IC₅₀ values of 0.173 µM and 0.177 µM against CDK2, comparable to the reference drug imatinib (IC₅₀ = 0.131 µM) .

CompoundTarget KinaseIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2i CDK20.173Imatinib0.131
3i CDK20.177
3i HER20.079Lapatinib0.078

Antimicrobial Activity

Quinazolinone derivatives have also shown promising antimicrobial properties. A study reported that certain derivatives exhibited significant antibacterial activity against strains such as Proteus vulgaris and Bacillus subtilis. The most active compounds demonstrated zones of inhibition measuring up to 1.4 cm .

Analgesic Activity

Research has indicated that some quinazolinone derivatives possess analgesic properties. A comparative study revealed that specific compounds exhibited higher analgesic activity than standard analgesics like aspirin and indomethacin .

The biological activity of quinazolinones is often attributed to their ability to inhibit key enzymes involved in various physiological processes. For example, the inhibition of tyrosine kinases is a critical mechanism through which these compounds exert their anticancer effects . Additionally, the structural modifications in the quinazolinone ring can significantly influence their pharmacological profiles.

Case Studies

  • Cytotoxicity against MCF-7 Cells : A detailed investigation into the cytotoxic effects of several quinazolinone derivatives revealed that modifications at specific positions on the quinazolinone scaffold could enhance their inhibitory potency against cancer cell lines .
  • Antimicrobial Efficacy : A study focusing on the synthesis and evaluation of various quinazolinone derivatives highlighted their effectiveness against resistant bacterial strains, suggesting a potential role in combating antibiotic resistance .

Q & A

Q. What are the established synthetic routes for 3-phenyl-2-(2-pyridyl)-4(3H)-quinazolinone, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with primary amines using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) under solvent-free conditions, achieving yields >80% . Alternatively, phosphorus pentoxide-amine hydrochloride mixtures at 180°C for 45 minutes enable the formation of 4(3H)-quinazolinones from methyl 2-acylaminobenzoates . Key factors include temperature control (180–250°C), solvent selection (e.g., THF or DMSO), and molar ratios of reagents.

Q. What spectroscopic techniques are critical for characterizing 3-phenyl-2-(2-pyridyl)-4(3H)-quinazolinone?

  • 1H/13C NMR : Confirms substitution patterns (e.g., phenyl and pyridyl groups) via chemical shifts (δ 7.2–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1670 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 299.1 for C19H14N3O) .

Q. How is solubility assessed for this compound, and what solvents are optimal for biological assays?

Solubility varies with solvent polarity:

  • DMSO : 40 mg/mL (134 mM) with sonication .
  • Water : Limited solubility (1.5 mg/mL) but can be improved via co-solvents (e.g., 10% DMSO in PBS) . Stability in storage: Powder at -20°C for 3 years; DMSO solutions at -80°C for 1 year .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in synthesizing 3-phenyl-2-(2-pyridyl) derivatives?

Regioselectivity is influenced by:

  • Catalyst choice : DABCO promotes cyclization at the 2-position, favoring pyridyl substitution .
  • Temperature gradients : Lower temperatures (100–120°C) reduce side products like 4-quinazolinamines .
  • Protecting groups : Acetyl or methyl groups on intermediates prevent undesired ring openings .

Q. What methodologies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?

  • Dose-response profiling : Compare IC50 values across cell lines (e.g., IC50 <10 µM for anti-inflammatory activity vs. >50 µM for cytotoxicity) .
  • Target specificity assays : Use kinase profiling or receptor-binding studies to identify off-target effects .
  • In vivo models : Assess acute toxicity (e.g., LD50 >800 mg/kg intraperitoneally in mice) to contextualize therapeutic windows .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for quinazolinone derivatives?

  • Core modifications : Compare 2-pyridyl vs. 2-methyl substitutions to evaluate antibacterial potency (e.g., MIC 8 µg/mL vs. 32 µg/mL) .
  • 3-Phenyl group variations : Electron-withdrawing substituents (e.g., -Cl) enhance anticancer activity (e.g., 70% inhibition in MCF-7 cells) .
  • Computational modeling : DFT calculations predict electrophilic sites for functionalization (e.g., C7 for anti-HIV activity) .

Q. How are metabolic stability and pharmacokinetic properties evaluated for this compound?

  • Microsomal assays : Monitor phase I metabolism (e.g., CYP450-mediated oxidation) using liver microsomes .
  • Plasma protein binding : Equilibrium dialysis reveals >90% binding, suggesting limited free drug availability .
  • Permeability assays : Caco-2 cell models assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s) .

Data Analysis and Experimental Design

Q. What statistical approaches validate reproducibility in quinazolinone synthesis?

  • Design of Experiments (DoE) : Central composite designs optimize variables (temperature, catalyst loading) to reduce batch variability .
  • HPLC purity tracking : Ensure >98% purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. How do crystallographic studies inform the compound’s bioactive conformation?

Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (N-H⋯O) stabilizing the planar quinazolinone core, which aligns with docking poses in kinase inhibitors (e.g., EGFR) . Dihedral angles <10° between phenyl and pyridyl groups enhance π-π stacking in target binding .

Q. What in vitro assays differentiate between antibacterial and antifungal mechanisms?

  • Time-kill kinetics : Bactericidal vs. fungistatic effects are quantified via CFU counts over 24 hours .
  • Membrane integrity assays : SYTOX Green uptake in Candida albicans vs. propidium iodide in E. coli .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.